molecular formula C16H18BrN3O2 B14548055 2,2'-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 62293-30-5

2,2'-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14548055
CAS No.: 62293-30-5
M. Wt: 364.24 g/mol
InChI Key: WWESHPSGQOYBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its unique structure and properties It is a derivative of azobenzene, featuring a bromophenyl group and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azobenzene derivative.

    Reduction: The azobenzene derivative is reduced to introduce the ethan-1-ol groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents and reagents used in the industrial process include ethanol, hydrochloric acid, and sodium nitrite.

Chemical Reactions Analysis

Types of Reactions

2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzene derivatives.

Scientific Research Applications

2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its ability to undergo reversible photoisomerization. This property allows the compound to switch between different isomeric forms upon exposure to light. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and properties

Properties

CAS No.

62293-30-5

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

2-[4-[(4-bromophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H18BrN3O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12H2

InChI Key

WWESHPSGQOYBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.